molecular formula C10H21ClN2O2 B13925763 3-(Boc-aminomethyl)-pyrrolidine hydrochloride

3-(Boc-aminomethyl)-pyrrolidine hydrochloride

Cat. No.: B13925763
M. Wt: 236.74 g/mol
InChI Key: SPDIHTHHJLOFPA-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-pyrrolidine hydrochloride typically involves the protection of the aminomethyl group with a Boc group, followed by the formation of the pyrrolidine ring. One common method involves the reaction of pyrrolidine with Boc-protected aminomethyl chloride under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)-pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group to yield the free amine.

    Substitution: The Boc-protected aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be used to remove the Boc group.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the Boc-protected aminomethyl group under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Free amine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Boc-aminomethyl)-pyrrolidine hydrochloride is widely used in scientific research due to its versatility. Some applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Boc-aminomethyl)-pyrrolidine hydrochloride depends on its specific application. In general, the Boc group protects the aminomethyl group from unwanted reactions, allowing for selective functionalization of the pyrrolidine ring. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Boc-aminomethyl)azetidine hydrochloride: Similar structure but with an azetidine ring instead of a pyrrolidine ring.

    N-Boc-pyrrolidine: Lacks the aminomethyl group but has the Boc-protected pyrrolidine ring.

    N-Boc-aminomethylpyrrolidine: Similar structure but without the hydrochloride salt.

Uniqueness

3-(Boc-aminomethyl)-pyrrolidine hydrochloride is unique due to the presence of both the Boc-protected aminomethyl group and the pyrrolidine ring. This combination allows for selective reactions and functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula

C10H21ClN2O2

Molecular Weight

236.74 g/mol

IUPAC Name

tert-butyl 2-amino-2-pyrrolidin-3-ylacetate;hydrochloride

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)8(11)7-4-5-12-6-7;/h7-8,12H,4-6,11H2,1-3H3;1H

InChI Key

SPDIHTHHJLOFPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCNC1)N.Cl

Origin of Product

United States

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